Isopropoxyphene
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Overview
Description
Isopropoxyphene, also known as dextropropoxyphene, is a synthetic opioid analgesic used to treat mild to moderate pain. It is structurally similar to methadone and is known for its analgesic properties. This compound acts as a weak agonist at opioid receptors within the central nervous system, providing pain relief. due to its potential for causing cardiac arrhythmias and overdose, it has been withdrawn from the market in several countries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropoxyphene involves the reaction of benzyl cyanide with 1-chloro-2-methylpropane in the presence of a base to form 1-benzyl-2-methylpropyl cyanide. This intermediate is then reduced to 1-benzyl-2-methylpropylamine, which is subsequently reacted with propionic anhydride to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as described above but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Isopropoxyphene undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can be reduced to its corresponding alcohol.
Substitution: This compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Isopropoxyphene has been extensively studied for its analgesic properties and its potential use in treating pain. It has also been investigated for its effects on the central nervous system and its potential use as an antitussive (cough suppressant). Additionally, research has explored its interactions with other drugs and its potential for abuse and dependence .
Mechanism of Action
Isopropoxyphene acts primarily as a mu-opioid receptor agonist, which is responsible for its analgesic effects. It also acts as a noncompetitive antagonist at neuronal nicotinic acetylcholine receptors and as a weak serotonin reuptake inhibitor. These actions contribute to its overall pharmacological profile and its potential side effects .
Comparison with Similar Compounds
Similar Compounds
Methadone: Structurally similar to isopropoxyphene and also used as an analgesic.
Codeine: Another opioid analgesic with similar pain-relieving properties.
Tramadol: A synthetic opioid with a similar mechanism of action.
Uniqueness
This compound is unique in its combination of opioid receptor agonism and noncompetitive antagonism at nicotinic receptors. This dual action contributes to its distinct pharmacological effects and side effect profile compared to other opioids .
Properties
CAS No. |
701900-96-1 |
---|---|
Molecular Formula |
C22H29NO2 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
[(2S,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate |
InChI |
InChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3/t18-,22-/m0/s1 |
InChI Key |
XLMALTXPSGQGBX-AVRDEDQJSA-N |
Isomeric SMILES |
CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C |
Canonical SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C |
Origin of Product |
United States |
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